molecular formula C22H22FN3O4S B2534709 1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 862763-64-2

1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Cat. No.: B2534709
CAS No.: 862763-64-2
M. Wt: 443.49
InChI Key: GWSAWLHESQSYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a sulfonyl group

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Scientific Research Applications

1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S/c1-14-2-8-18(9-3-14)31(28,29)21-22(26-12-10-15(11-13-26)19(24)27)30-20(25-21)16-4-6-17(23)7-5-16/h2-9,15H,10-13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSAWLHESQSYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.